molecular formula C9H6Cl2N2O3 B2563130 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride CAS No. 1322604-90-9

7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride

Cat. No.: B2563130
CAS No.: 1322604-90-9
M. Wt: 261.06
InChI Key: PHPYEEIYNHBLAX-UHFFFAOYSA-N
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Description

7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride is a heterocyclic compound known for its diverse applications in scientific research and industry. This compound features a pyrido[1,2-a]pyrimidine core, which is a fused bicyclic structure combining pyridine and pyrimidine rings. The presence of a chlorine atom at the 7th position and a carboxylic acid group at the 3rd position further enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the condensation of 2-aminopyridine with ethyl acetoacetate under acidic conditions to form the intermediate 4-oxo-4H-pyrido[1,2-a]pyrimidine. This intermediate is then chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 7th position. The final step involves the hydrolysis of the ester group to form the carboxylic acid, followed by conversion to its hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. The purification processes, such as recrystallization or chromatography, are also scaled up to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group at the 4th position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines in the presence of a base such as triethylamine.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions to achieve the desired oxidation state.

Major Products

The major products from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 7-amino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid derivatives, while reduction can produce 4-hydroxy-7-chloro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.

Scientific Research Applications

7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.

    Medicine: It has potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: Lacks the chlorine atom at the 7th position, which may affect its reactivity and biological activity.

    7-chloro-4-oxo-4H-quinoline-3-carboxylic acid: Similar structure but with a quinoline core instead of pyrido[1,2-a]pyrimidine, leading to different chemical properties and applications.

    4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide: The carboxylic acid group is replaced with a carboxamide, altering its solubility and reactivity.

Uniqueness

The presence of both the chlorine atom and the carboxylic acid group in 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride makes it unique in terms of its chemical reactivity and potential applications. The chlorine atom enhances its ability to undergo substitution reactions, while the carboxylic acid group provides a site for further functionalization or conjugation with other molecules.

Properties

IUPAC Name

7-chloro-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3.ClH/c10-5-1-2-7-11-3-6(9(14)15)8(13)12(7)4-5;/h1-4H,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPYEEIYNHBLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=O)N2C=C1Cl)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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